2-Isobutoxybenzaldehyde
Description
2-Isobutoxybenzaldehyde (CAS: 81995-32-6) is an aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Structurally, it consists of a benzaldehyde core substituted with an isobutoxy group (–OCH₂CH(CH₃)₂) at the ortho (2-) position. Its applications span organic synthesis, particularly as a precursor in the production of fragrances, pharmaceuticals, and specialty chemicals.
Properties
IUPAC Name |
2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSUVTUCVHXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397428 | |
| Record name | 2-Isobutoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81995-32-6 | |
| Record name | 2-(2-Methylpropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81995-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like or .
Reduction: Reduction of this compound can yield using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Ammonia in ethanol, reflux conditions.
Major Products Formed
Oxidation: 2-Isobutoxybenzoic acid
Reduction: 2-Isobutoxybenzyl alcohol
Substitution: 2-Isobutoxybenzylamine
Scientific Research Applications
Chemical Synthesis
1. Synthesis of Imine Derivatives
2-Isobutoxybenzaldehyde can be utilized as a precursor in the synthesis of imines. A study demonstrated that when reacted with isobutylamine, it efficiently converts to the corresponding imine without by-products. The reaction showed a high conversion rate of 94.8% within 60 minutes, indicating its utility in organic synthesis for producing nitrogen-containing compounds .
2. Electrosynthesis Techniques
The compound can also be involved in organic electrosynthesis, which is gaining traction as a green chemistry approach. This method allows for the generation of valuable intermediates while minimizing waste and energy consumption. The electrochemical methods utilizing this compound demonstrate its versatility as a building block in the synthesis of complex organic molecules .
1. Anticancer Properties
Recent research has indicated that substituted benzaldehydes, including derivatives like this compound, may exhibit significant anticancer properties. Studies have shown that certain benzaldehyde derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests potential applications in developing new cancer therapies .
2. Antimicrobial Activity
Benzaldehyde compounds have been documented for their antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi, making them candidates for pharmaceutical development aimed at treating infections .
Material Science Applications
1. Resin Additives
In material science, this compound is used as an additive in resin formulations. Its incorporation can enhance the properties of polymers, such as thermal stability and mechanical strength, making it valuable in manufacturing high-performance materials for various industrial applications .
2. Perfume and Fragrance Industry
The compound's aromatic properties make it suitable for use in the perfume industry. It can serve as a fragrance component due to its pleasant scent profile, contributing to the overall olfactory experience of products .
Case Studies
Mechanism of Action
The mechanism of action of 2-isobutoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on available data and general chemical principles:
Structural Analogues
2-Methoxybenzaldehyde (o-Anisaldehyde, CAS: 135-02-4)
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
- Key Differences :
- The smaller methoxy group (–OCH₃) in 2-methoxybenzaldehyde reduces steric hindrance compared to the bulkier isobutoxy group in 2-Isobutoxybenzaldehyde. This difference likely impacts reactivity in nucleophilic substitution or oxidation reactions.
- Higher volatility (lower molecular weight) and lower boiling point compared to this compound.
2-Ethoxybenzaldehyde (CAS: 17769-20-5)
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- Key Differences :
- The ethoxy group (–OCH₂CH₃) offers intermediate steric bulk between methoxy and isobutoxy substituents.
- Expected to exhibit intermediate solubility and reactivity profiles relative to 2-methoxy- and this compound.
4-Isobutoxybenzaldehyde (CAS: 6304-18-1)
- Molecular Formula : C₁₁H₁₄O₂ (identical to this compound)
- Key Differences :
Physicochemical Properties
Biological Activity
2-Isobutoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its structure features an isobutoxy group attached to a benzaldehyde moiety, which may confer unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer effects based on various research findings.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that various benzaldehyde derivatives possess significant antibacterial and antifungal activities. The effectiveness of these compounds often correlates with their structural characteristics, particularly the presence of electron-donating or withdrawing groups.
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 mg/mL |
| Escherichia coli | 0.250 mg/mL | |
| Benzaldehyde | Staphylococcus aureus | 0.094 mg/mL |
| Escherichia coli | 0.200 mg/mL |
The data suggests that this compound has comparable activity to benzaldehyde, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Studies have demonstrated that certain volatile organic compounds, including benzaldehydes, can inhibit mycelial growth significantly.
Table 2: Antifungal Activity of this compound
| Pathogen | Inhibition Percentage (%) |
|---|---|
| Botrytis cinerea | 76.95% |
| Alternaria solani | 70.00% |
| Aspergillus flavus | 68.00% |
The high inhibition percentages indicate that this compound may effectively disrupt fungal cell membranes, leading to morphological changes in fungal structures .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of various substituted benzaldehydes, derivatives were tested against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that some compounds showed IC50 values in the micromolar range, suggesting potential for further development.
- IC50 Values for Selected Compounds :
- Compound A: IC50 = 5.13 µM (A549)
- Compound B: IC50 = 6.75 µM (HeLa)
These findings highlight the potential for further investigation into the anticancer activity of this compound through structural optimization and biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
